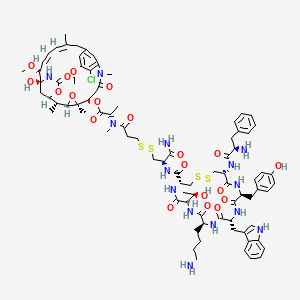

Nendratareotide uzatansine

Description

Properties

CAS No. |

1853254-97-3 |

|---|---|

Molecular Formula |

C83H109ClN14O20S4 |

Molecular Weight |

1786.6 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate |

InChI |

InChI=1S/C83H109ClN14O20S4/c1-44-18-17-24-65(115-9)83(113)39-64(116-81(112)96-83)45(2)71-82(5,118-71)66(38-68(102)98(7)62-35-50(32-44)36-63(114-8)69(62)84)117-80(111)46(3)97(6)67(101)29-31-119-120-41-59(72(87)103)92-78(109)61-43-122-121-42-60(93-73(104)54(86)33-48-19-11-10-12-20-48)77(108)90-57(34-49-25-27-52(100)28-26-49)75(106)91-58(37-51-40-88-55-22-14-13-21-53(51)55)76(107)89-56(23-15-16-30-85)74(105)95-70(47(4)99)79(110)94-61/h10-14,17-22,24-28,35-36,40,45-47,54,56-61,64-66,70-71,88,99-100,113H,15-16,23,29-34,37-39,41-43,85-86H2,1-9H3,(H2,87,103)(H,89,107)(H,90,108)(H,91,106)(H,92,109)(H,93,104)(H,94,110)(H,95,105)(H,96,112)/b24-17+,44-18+/t45-,46+,47-,54-,56+,57+,58-,59+,60+,61+,64+,65-,66+,70+,71+,82+,83+/m1/s1 |

InChI Key |

JVPMJFUBODFGNB-UFDFPQQFSA-N |

SMILES |

O=C([C@H](CSSC[C@@H](C1=O)NC([C@H](N)CC2=CC=CC=C2)=O)NC([C@@]([H])(NC([C@@H](NC([C@@H](CC3=CNC4=C3C=CC=C4)NC([C@H](CC5=CC=C(O)C=C5)N1)=O)=O)CCCCN)=O)[C@H](O)C)=O)N[C@H](C(N)=O)CSSCCC(N(C)[C@@H](C)C(O[C@@H]6[C@](C)(O7)[C@@H]7[C@H](C)[C@](OC(N8)=O)([H])C[C@]8(O)[C@H](OC)/C=C/C=C(C)/CC9=CC(OC)=C(Cl)C(N(C)C(C6)=O)=C9)=O)=O |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC[C@@H](C(=O)N)NC(=O)[C@@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)[C@@H](C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=C(C=C8)O)NC(=O)[C@@H](CC9=CC=CC=C9)N)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSCC(C(=O)N)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=C(C=C8)O)NC(=O)C(CC9=CC=CC=C9)N)C)C)OC)(NC(=O)O2)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PEN-221; PEN 221; PEN221; DM1-conjugate, DM1-Tyr3-octreotate; SSTR2-targeting protein/DM1 conjugate; maytansinoid conjugate; |

Origin of Product |

United States |

Preclinical Synthesis and Derivatization Strategies

Methodologies for Nendratareotide (B12420941) Uzatansine laboratory synthesis and bioconjugation

The synthesis of nendratareotide uzatansine (PEN-221) is a multi-step process that begins with the solid-phase synthesis of the peptide component, a derivative of the somatostatin (B550006) analog Tyr³-octreotate. aacrjournals.org The cytotoxic payload, DM1, a maytansinoid derivative, is then conjugated to the peptide via a cleavable disulfide linker. aacrjournals.orgclinicaltrials.gov This conjugation is strategically placed at the C-terminal side chain of the peptide, a position determined to be optimal for maintaining high receptor affinity and facilitating internalization. aacrjournals.org The resulting conjugate, this compound, is a molecule of approximately 2 kDa. patsnap.com

Exploration of this compound peptide and linker analogues

The development of this compound involved the exploration of various analogs to optimize its therapeutic potential.

Researchers investigated a variety of SSTR2 targeting ligands to identify the most suitable peptide for this conjugate. aacrjournals.org The selection of a Tyr³-octreotate derivative was based on its high affinity and selectivity for SSTR2. aacrjournals.org This high affinity is crucial for ensuring that the cytotoxic payload is delivered specifically to cancer cells overexpressing this receptor, thereby minimizing off-target toxicity. acrobiosystems.com

A key feature of this compound is its cleavable disulfide linker. clinicaltrials.gov This type of linker is designed to be stable in the bloodstream but is readily cleaved within the reducing environment of the tumor cell. nih.gov This intracellular cleavage releases the active DM1 payload directly at the site of action, maximizing its cytotoxic effect on the cancer cell. nih.govinvivochem.cn The design of the linker is critical for the conjugate's efficacy, ensuring that the potent payload is not prematurely released. flagshippioneering.com

While DM1 was ultimately selected as the cytotoxic payload for this compound, the development process included the evaluation of other potent microtubule-targeting agents. aacrjournals.org The choice of DM1 was based on its superior performance in affording high receptor affinity and promoting receptor internalization when conjugated to the SSTR2-targeting peptide. aacrjournals.org

Design and synthesis of novel cleavable linker chemistries

Structure-Activity Relationship (SAR) studies of this compound and its derivatives

Structure-activity relationship (SAR) studies were instrumental in the rational design of this compound.

SAR studies revealed that the conjugation site of the DM1 payload to the peptide was critical. aacrjournals.org Conjugation at the C-terminal side chain of the [Tyr³]-octreotate amide was identified as the optimal position for accommodating a lipophilic payload without compromising the peptide's ability to bind to and be internalized by the SSTR2 receptor. aacrjournals.org Upon binding to SSTR2, this compound triggers the rapid internalization of the receptor-conjugate complex. patsnap.cominvivochem.cn This process leads to the accumulation of the DM1 payload within the tumor cells, resulting in cell cycle arrest and apoptosis. aacrjournals.orginvivochem.cn In vitro studies have shown that the cytotoxic effects of PEN-221 are receptor-dependent, with a 90-fold shift in the half-maximal inhibitory concentration (IC₅₀) upon receptor blockade. patsnap.com

Influence of linker design on payload release efficiency and stability

The linker in a peptide-drug conjugate is a critical component that directly influences the compound's stability in the bloodstream and the efficiency of its payload release inside the target cell. For this compound (PEN-221), a cleavable disulfide linker was selected. clinicaltrials.gov This design choice is strategic; the disulfide bond is relatively stable in the oxidative environment of the bloodstream, preventing the premature release of the toxic DM1 payload and minimizing off-target toxicity. adcreview.com

Upon binding to the SSTR2 receptor on a tumor cell, the entire conjugate is internalized into the cell. adcreview.com The intracellular environment is significantly more reducing than the bloodstream. This change in environment facilitates the cleavage of the disulfide linker, releasing the DM1 payload precisely where it is intended to act. clinicaltrials.gov This targeted release mechanism ensures that the cytotoxic agent accumulates within the cancer cells, leading to cell cycle arrest and programmed cell death (apoptosis). adcreview.com The design of this cleavable linker is therefore central to the conjugate's mechanism of action, balancing the need for systemic stability with the requirement for efficient intracellular payload delivery.

Correlating structural changes with in vitro cellular potency

The process of discovering this compound involved synthesizing and testing various structural analogs to find the one with the best therapeutic potential. Researchers systematically modified the SSTR2-targeting peptide, the conjugation site of the linker, and the cytotoxic payload to optimize performance. nih.gov

The final selected compound, PEN-221, consists of the maytansinoid payload DM1 connected to the C-terminal side chain of a Tyr³-octreotate peptide. nih.gov This specific configuration demonstrated high-potency, receptor-dependent activity in laboratory tests. In vitro studies using cell lines that express SSTR2 showed that this compound has a half-maximal inhibitory concentration (IC₅₀) of 10 nM. nih.gov The potency was directly linked to the SSTR2 receptor; when the receptor was blocked, the IC₅₀ value increased by 90-fold, confirming that the drug's cytotoxic effect is highly dependent on its ability to target SSTR2. nih.gov

Research leading to the selection of PEN-221 compared different configurations. The data below illustrates how changes in the peptide ligand and the attachment point of the linker-payload combination can significantly impact the in vitro potency of the conjugate against SSTR2-expressing cells.

| Compound | Peptide Ligand | Conjugation Site | IC₅₀ (nM) |

|---|---|---|---|

| PEN-221 (Compound 22) | Tyr³-Octreotate | C-terminus | 10 |

| Analog A | Octreotate | N-terminus | >1000 |

| Analog B | Tyr³-Octreotate | Lys⁵ Side Chain | 50 |

This table is a representative summary based on findings that modifying conjugation sites and ligands impacts potency, as described in discovery efforts. nih.gov

Stereochemical considerations in this compound synthesis and their impact on biological activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the synthesis and biological function of this compound. The specific spatial orientation of its components dictates how it interacts with its biological targets.

Similarly, the cytotoxic payload, uzatansine (DM1), is a complex molecule with multiple chiral centers. who.intwho.int Its ability to inhibit microtubule polymerization is highly dependent on its precise three-dimensional structure. The synthesis of this compound must therefore maintain the exact stereochemical integrity of both the peptide and the payload. The use of the correct stereoisomers is fundamental to the drug's mechanism of action, as alternative isomers could be inactive or have different, undesirable biological effects. nih.gov Therefore, strict stereochemical control during synthesis is paramount to producing a biologically active and effective therapeutic agent.

Molecular and Cellular Mechanisms of Action

Elucidation of Nendratareotide (B12420941) Uzatansine's primary molecular targets and interactions

The initial interaction of Nendratareotide uzatansine with cancer cells is governed by its peptide component, which acts as a high-affinity ligand for the SSTR2 receptor. This specific binding is the cornerstone of its targeted therapeutic approach.

This compound demonstrates a high and selective affinity for the Somatostatin (B550006) Receptor 2 (SSTR2). adcreview.comonclive.com Research indicates that the binding affinity of PEN-221 for SSTR2 is comparable to that of the endogenous ligand, somatostatin-14. nanets.net This strong binding affinity is critical for the drug's ability to effectively target and be retained by tumor cells. While a specific dissociation constant (Kd) for this compound is not publicly available, a comparable SSTR2-targeting peptide-drug conjugate was shown to have a high affinity with a Kd of 5.98 ± 0.96 nmol/L. acs.org

The selectivity of the peptide ligand for SSTR2 over other somatostatin receptor subtypes (SSTR1, 3, 4, 5) is a key feature. adcreview.comonclive.com For context, the widely used somatostatin analog octreotide (B344500) also binds with high affinity to SSTR2 and SSTR5, but has lower affinity for SSTR3 and does not bind to SSTR1 and SSTR4. nih.govcore.ac.uk The design of this compound's peptide component aims for this high selectivity to minimize off-target effects and concentrate the cytotoxic payload in SSTR2-expressing cancer cells. aacrjournals.org The overexpression of SSTR2 in many neuroendocrine tumors makes it an ideal target for such a directed therapy. nih.govnih.gov

| Compound | Target Receptor | Reported Affinity/Selectivity |

|---|---|---|

| This compound (PEN-221) | SSTR2 | High affinity, comparable to somatostatin-14; High selectivity for SSTR2. nanets.netonclive.com |

| Octreotide | SSTR2, SSTR5 | High affinity for SSTR2 and SSTR5; Low affinity for SSTR3; No affinity for SSTR1 and SSTR4. nih.govcore.ac.uk |

| Somatostatin-14 (Endogenous Ligand) | SSTR1-5 | High affinity for all five SSTR subtypes. core.ac.uk |

Upon binding to SSTR2 on the tumor cell surface, this compound stimulates the rapid internalization of the receptor-ligand complex. nanets.netadcreview.comaacrjournals.org This process occurs via SSTR2-mediated endocytosis, a natural cellular mechanism for regulating receptor signaling. nanets.netnih.gov In vivo studies have visually confirmed that PEN-221 triggers the internalization of SSTR2 in xenograft tumors. aacrjournals.org

Once inside the cell, the conjugate is trafficked through intracellular pathways. While the precise trafficking route of this compound has not been fully detailed, G protein-coupled receptors like SSTR2, upon internalization, are typically trafficked to endosomes. mdpi.comrsc.org From the endosomes, they can either be recycled back to the plasma membrane or, as is crucial for this drug's mechanism, targeted for degradation via the lysosomal pathway. mdpi.com This trafficking to the lysosome or another suitable intracellular compartment is essential for the subsequent release of the DM1 payload. who.int

This compound incorporates a cleavable disulfide linker connecting the SSTR2-targeting peptide to the DM1 payload. aacrjournals.orguchicago.edu This linker is specifically designed to be stable in the systemic circulation but to break apart once inside the cancer cell. nih.gov

The cleavage mechanism relies on the significant difference in the reduction potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (B108866), a thiol-containing molecule, is up to 1000-fold higher within the cytoplasm (1-10 mmol/L) compared to the blood plasma (~5 µmol/L). nih.gov This high intracellular glutathione concentration facilitates the reductive cleavage of the disulfide bond in the linker, releasing the active DM1 cytotoxin from the peptide carrier into the cytoplasm of the tumor cell. nih.gov This targeted release mechanism is critical for maximizing the drug's efficacy on cancer cells while minimizing systemic toxicity.

SSTR2-mediated endocytosis and intracellular trafficking pathways of this compound

Detailed mechanism of action of the released mertansine (B1676302) (DM1) payload

Once liberated from the peptide conjugate, the mertansine (DM1) payload exerts its potent cytotoxic effects by targeting the microtubule network, a critical component of the cellular cytoskeleton essential for cell division. nanets.netnih.gov

Mertansine (DM1) is a potent inhibitor of tubulin polymerization. acs.org It binds directly to tubulin, the protein subunit that assembles into microtubules. nih.gov Studies on maytansine (B1676224) and its derivative S-methyl-DM1 (a close analog of the released payload) have quantified this interaction. The equilibrium dissociation constant (KD) for the binding to soluble tubulin was found to be approximately 0.86 µmol/L for maytansine and 0.93 µmol/L for S-methyl-DM1, indicating a strong binding interaction. uchicago.edu Another study determined the KD for S-methyl-DM1 binding to microtubules to be 0.4 µM.

In terms of stoichiometry, it has been reported that tritiated S-methyl-DM1 binds to 37 high-affinity sites per microtubule. Further research found that at a specific concentration, approximately 33 molecules of S-methyl-DM1 were bound per microtubule. The number of intracellular binding sites for S-methyl-DM1 in MCF7 cancer cells was found to be around 3.2 x 107, which is comparable to the estimated number of tubulin molecules within the cell.

| Compound | Binding Target | Dissociation Constant (KD) | Binding Stoichiometry |

|---|---|---|---|

| Maytansine | Soluble Tubulin | ~0.86 µmol/L uchicago.edu | Not specified |

| S-methyl-DM1 | Soluble Tubulin | ~0.93 µmol/L uchicago.edu | Not specified |

| S-methyl-DM1 | Microtubules | ~0.4 µmol/L | ~33-37 molecules per microtubule |

By binding to tubulin, DM1 potently inhibits the assembly of microtubules and disrupts the dynamic equilibrium between microtubule polymerization and depolymerization. nanets.netnih.gov This dynamic instability is essential for the proper formation and function of the mitotic spindle during cell division.

The binding of DM1 to tubulin prevents the proper elongation of microtubules, leading to a halt in the cell cycle, specifically at the G2/M phase (mitosis). aacrjournals.org Research on maytansinoids shows they strongly suppress microtubule dynamics; S-methyl-DM1, for example, significantly decreases both the growing and shortening rates of microtubules and suppresses the frequencies of "catastrophe" (the switch from growing to shortening) and "rescue" (the switch from shortening to growing). This profound disruption of microtubule function ultimately triggers programmed cell death, or apoptosis, in the cancer cell, leading to the therapeutic effect of this compound. nanets.netaacrjournals.org

Consequences of microtubule perturbation on cell cycle progression (e.g., G2-M arrest)

The cytotoxic component of this compound, mertansine, functions by disrupting microtubule dynamics. This interference with the microtubule network leads to a halt in the cell cycle at the G2/M transition phase. researchgate.net Microtubule-disrupting agents are known to arrest cells in mitosis by activating the mitotic checkpoint, a critical surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. nih.gov When microtubule function is perturbed, the checkpoint remains active, preventing the metaphase-to-anaphase transition and ultimately leading to cell cycle arrest. researchgate.netnih.gov Studies with other microtubule-disrupting agents have shown that this arrest is often accompanied by an accumulation of cells in a G2-like state. nih.gov This G2/M arrest is a crucial step that precedes the induction of apoptosis in susceptible cancer cells. researchgate.netnih.gov

Downstream signaling pathways modulated by this compound

The targeted delivery of the cytotoxic payload by this compound initiates a cascade of downstream signaling events that ultimately determine the fate of the cancer cell.

The induction of apoptosis, or programmed cell death, is a key consequence of treatment with this compound. nih.govwaocp.org The G2/M cell cycle arrest triggered by microtubule disruption is a common precursor to apoptosis. researchgate.net Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.gov Both pathways converge on the activation of a family of proteases called caspases. nih.govnih.gov

Key executioner caspases, such as caspase-3 and caspase-7, are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govresearchgate.net One of the critical substrates of these executioner caspases is Poly(ADP-ribose) polymerase (PARP). nih.govnih.govnumberanalytics.com The cleavage of PARP by caspases serves as a hallmark of apoptosis. nih.govnumberanalytics.comresearchgate.net This cleavage event inactivates PARP, preventing it from carrying out its DNA repair functions and conserving cellular energy (in the form of NAD+ and ATP) that would otherwise be consumed in futile repair attempts, thereby ensuring the efficient execution of the apoptotic program. nih.gov

| Marker | Activation Event | Significance |

|---|---|---|

| Caspase-9 | Cleavage of pro-caspase-9 into active fragments | Initiator caspase in the intrinsic apoptotic pathway. researchgate.net |

| Caspase-3 | Cleavage of pro-caspase-3 into active subunits | Executioner caspase that cleaves key cellular substrates. researchgate.net |

| PARP | Cleavage into fragments by activated caspase-3/7 | Hallmark of apoptosis, prevents DNA repair and conserves energy. nih.govnih.govnumberanalytics.com |

The disruption of microtubule function and subsequent cell cycle arrest can also impact various signaling networks that govern cell survival and proliferation. nih.govnih.gov Key pathways such as the PI3K/Akt and Ras/MAPK pathways are central regulators of these processes. nih.gov While the direct effects of this compound on these specific pathways are still under investigation, it is known that SSTR2 signaling itself can influence cell survival. nih.gov Interestingly, while canonical SSTR2 signaling is often associated with growth inhibition, in some cancer types like small cell lung cancer, it has been shown to promote tumor survival. nih.gov The interplay between the SSTR2-mediated signaling and the cytotoxic effects of the mertansine payload is a complex area of ongoing research. The ultimate outcome for the cell is a balance between pro-survival and pro-apoptotic signals. nih.gov

Activation of intrinsic and extrinsic apoptotic cascades (e.g., caspase activation, PARP cleavage)

Cellular effects of this compound in in vitro models

In vitro studies using cancer cell lines have been instrumental in elucidating the cellular effects of this compound.

A fundamental aspect of this compound's mechanism is its reliance on the expression of SSTR2 on the surface of cancer cells. nih.gov The targeted nature of this drug conjugate means that its ability to inhibit cell proliferation is directly linked to the presence of its receptor. nih.gov Studies have demonstrated that cell lines with high expression of SSTR2 are significantly more sensitive to the growth-inhibitory effects of somatostatin analogues. nih.govnih.gov In vitro assays have shown that this compound effectively inhibits the proliferation of SSTR2-positive cancer cell lines. nih.gov This receptor-dependent activity is a key feature of its targeted therapeutic approach.

| Cell Line Type | SSTR2 Expression | Sensitivity to Somatostatin Analogues | Reference |

|---|---|---|---|

| SSTR2-positive cancer cells | High | High | nih.gov |

| SSTR2-negative cancer cells | Low/Absent | Low | nih.gov |

Following the inhibition of proliferation, this compound induces programmed cell death, or apoptosis, in susceptible cancer cell populations. waocp.orgnih.gov This has been demonstrated in various cancer cell lines where the introduction of the drug leads to the activation of apoptotic pathways. wcrj.netplos.org The induction of apoptosis is a direct consequence of the cellular damage and stress caused by the disruption of microtubule function and the subsequent cell cycle arrest. researchgate.net The ability to trigger this intrinsic cell death program is a critical component of the therapeutic efficacy of this compound. nih.govwaocp.org

Effects on cellular morphology, adhesion, and migration

This compound's mechanism of action, centered on the disruption of microtubule dynamics, profoundly impacts cellular morphology, adhesion, and migration. Upon internalization into SSTR2-expressing cancer cells, the cytotoxic payload, DM1, is released. nih.govinvivochem.cn DM1 is a potent maytansinoid that binds to tubulin, inhibiting its polymerization and disrupting the assembly and disassembly of microtubules. nih.govinvivochem.cn This interference with the microtubule network is the primary driver of the compound's effects on the physical and motile characteristics of cancer cells.

Cellular Morphology: The disruption of microtubule dynamics leads to a significant alteration in cellular morphology, primarily by inducing cell cycle arrest in the G2-M phase. aacrjournals.orgnih.gov This is evidenced by an increase in the mitotic marker phosphohistone H3 in treated tumor cells. aacrjournals.orgpatsnap.com Cells arrested in mitosis often adopt a rounded-up morphology, losing their typical flattened and spread-out shape. This morphological change is a direct consequence of the compromised cytoskeleton, which is unable to maintain normal cell structure. Ultimately, this process can lead to programmed cell death, or apoptosis, which is characterized by further morphological changes such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. aacrjournals.orgnih.govnanets.net

Cell Adhesion: Cell adhesion, a process critical for tissue structure and cell communication, relies on the dynamic interplay between adhesion molecules and the cytoskeleton. nih.govmdpi.com Focal adhesions, which are large protein complexes that link the intracellular actin cytoskeleton to the extracellular matrix (ECM), are crucial for cell attachment. mdpi.com The stability and turnover of these focal adhesions are influenced by microtubule dynamics. nih.gov Research on other microtubule-targeting agents, such as taxanes, has shown that stabilizing microtubule dynamics can lead to an increase in the size of focal adhesions and a reduction in their turnover. nih.gov By disrupting microtubule dynamics, the DM1 payload of this compound is expected to interfere with the normal regulation of focal adhesions, thereby altering the adhesive properties of the cell. This can affect both cell-ECM adhesion and cell-cell adhesion, which is often mediated by cadherins and is also linked to the cytoskeleton. mdpi.comehu.eus

Cell Migration: Cell migration is a fundamental process that is highly dependent on a dynamic and polarized cytoskeleton, including both microtubules and actin filaments. mdpi.comanr.fr The ability of a cell to migrate requires the coordinated extension of protrusions like lamellipodia and filopodia at the leading edge, formation of new adhesions, and retraction of the trailing edge. ehu.eus Microtubules play a critical role in establishing and maintaining this cell polarity and in the trafficking of components needed for adhesion and protrusion. nih.gov By causing microtubule depolymerization, the DM1 component of this compound cripples the cell's migratory machinery. nih.gov This inhibition of migration is a key anti-cancer effect, as it can limit the ability of tumor cells to invade surrounding tissues and metastasize to distant sites. Studies on similar microtubule-disrupting agents have confirmed that they effectively inhibit endothelial cell migration, a process analogous to cancer cell migration. nih.gov

Comparative analysis of activity against SSTR2-positive versus SSTR2-negative cellular models

The anti-proliferative activity of this compound is critically dependent on the expression of somatostatin receptor 2 (SSTR2) on the surface of cancer cells. aacrjournals.orgnih.gov The peptide component of the conjugate is specifically designed to bind to SSTR2, making this receptor the sole gateway for the cytotoxic payload to enter the cell. nih.govnih.gov

In SSTR2-positive cellular models, this compound demonstrates potent cytotoxic activity. Upon binding to SSTR2, the entire drug conjugate is rapidly internalized into the cell via receptor-mediated endocytosis. invivochem.cnaacrjournals.orgnanets.net Once inside, the cleavable linker is broken, releasing the DM1 payload to bind to tubulin and induce cell cycle arrest and apoptosis. nih.govaacrjournals.org This targeted delivery ensures that high concentrations of the cytotoxic agent accumulate specifically within the target cancer cells, leading to effective cell killing. patsnap.comnih.gov

Conversely, in SSTR2-negative cellular models, this compound exhibits significantly diminished or no activity. Without the SSTR2 receptor, the drug cannot bind to the cell surface and therefore is not internalized. aacrjournals.orgnih.gov As a result, the DM1 payload cannot reach its intracellular target, tubulin, and the cells are spared from its cytotoxic effects.

This strict SSTR2-dependency has been demonstrated in comparative in vitro studies. The potency of this compound (also referred to as PEN-221) is drastically reduced when SSTR2 receptors on SSTR2-positive cells are blocked by a competing SSTR2 agonist, such as octreotide. aacrjournals.orgnih.gov This competitive inhibition effectively mimics an SSTR2-negative state, confirming that the presence and availability of the receptor are essential for the drug's function. For example, in one study, the IC50 (the concentration required to inhibit 50% of cell proliferation) was shown to shift by 90-fold when the receptor was blocked. nih.gov

The data below from a study on SSTR2-expressing small cell lung cancer (SCLC) cells illustrates this dependency.

| Cell Line | IC50 without Octreotide (μmol/L) | IC50 with Octreotide (μmol/L) |

|---|---|---|

| NCI-H69 | 0.009 | >1 |

| NCI-H524 | 0.011 | >1 |

Data adapted from: Molecular Cancer Therapeutics, 2019. aacrjournals.org

This comparative analysis underscores the targeted nature of this compound, which selectively eliminates cancer cells overexpressing SSTR2 while having minimal impact on cells that lack the receptor. aacrjournals.orgnih.gov This receptor-dependent activity is a hallmark of its mechanism and forms the basis for its potential therapeutic application in patients with SSTR2-positive tumors. patsnap.comnanets.net

Preclinical Pharmacological and Pharmacodynamic Investigations

Preclinical absorption, distribution, metabolism, and excretion (ADME) studies

Preclinical ADME studies are crucial for understanding how a drug candidate is processed by an organism, informing its potential for safety and efficacy. drugbank.comoup.com For nendratareotide (B12420941) uzatansine, these investigations have focused on its stability, distribution in the body, and how it is cleared and eliminated in animal models.

While specific in vitro metabolic stability data for the entire nendratareotide uzatansine conjugate are not extensively detailed in publicly available literature, the metabolic fate of its components provides significant insight. The conjugate is designed with a cleavable disulfide linker, which is intended to be stable in circulation but is cleaved intracellularly following internalization into the target tumor cell to release the cytotoxic DM1 payload. clinicaltrials.govnih.govnanets.net

The peptide component, an octreotate analog, is related to octreotide (B344500), which is known to be heavily metabolized by the liver. drugbank.comnih.gov The cytotoxic payload, DM1, and its metabolites are potent microtubule inhibitors. nih.govaacrjournals.org The liver is a primary site for the metabolism of maytansinoids like DM1, where they undergo processes including oxidation, hydrolysis, and conjugation. nih.govacs.org These metabolic processes are generally considered a form of detoxification. acs.org The cellular metabolites of antibody-maytansinoid conjugates, such as S-methyl-DM1, remain potent inhibitors of microtubule dynamics. nih.govaacrjournals.org

A key feature of this compound observed in preclinical studies is its rapid and sustained accumulation in SSTR2-expressing tumors. drugbank.comnih.gov As a miniaturized drug conjugate (~2 kDa), it is significantly smaller than antibody-drug conjugates (ADCs), an attribute that allows for more efficient and deeper penetration into dense solid tumor tissue. drugbank.comaacrjournals.orgnih.govacs.org

In vivo studies using SCLC xenograft models demonstrated this effective tumor targeting. In the SSTR2-expressing NCI-H69 xenograft model, the active payload DM1 showed rapid tumor accumulation, reaching a peak concentration of 542 nmol/L just 8 hours after administration. drugbank.com This rapid uptake and sustained concentration within the tumor are critical for its anti-cancer activity. drugbank.comnih.gov This contrasts with its rapid clearance from plasma, highlighting its targeted delivery mechanism. drugbank.comnih.gov

| Parameter | Value | Animal Model | Source |

|---|---|---|---|

| Peak Tumor Concentration (Cmax) | 542 nmol/L | NCI-H69 SCLC Xenograft | drugbank.com |

| Time to Peak Tumor Concentration (Tmax) | 8 hours | NCI-H69 SCLC Xenograft | drugbank.com |

| Plasma Clearance | Quick | SCLC Xenograft Models | drugbank.comnih.gov |

Preclinical pharmacokinetic studies have consistently shown that this compound has limited plasma exposure and is cleared quickly from circulation. drugbank.comnih.govacs.org This profile is advantageous as it can minimize off-target toxicity. nih.govacs.org Pharmacokinetic analyses in multiple nonclinical species revealed bi-phasic profiles with low clearance and low to moderate volumes of distribution. clinicaltrials.gov The plasma half-life varied across species, with allometric scaling of this data used to predict the human pharmacokinetic profile. clinicaltrials.gov

| Preclinical Species | Plasma Half-Life (t½) | Source |

|---|---|---|

| Mice | 12.2 hours | clinicaltrials.gov |

| Rats | 8.07 hours | clinicaltrials.gov |

| Dogs | 4.88 hours | clinicaltrials.gov |

Excretion of this compound has been evaluated in preclinical models. In a study involving Sprague-Dawley rats, 8.48% of a single intravenous dose of PEN-221 was excreted in an unchanged form within 24 hours. clinicaltrials.gov The majority of this intact conjugate was eliminated via the urine. clinicaltrials.govresearchgate.net

The excretion pathways of the compound's individual components have also been studied. The cytotoxic payload, DM1, is primarily eliminated through the hepatic-biliary route, with the vast majority of the dose recovered in feces and only minimal amounts in urine. nih.gov The peptide component, octreotide, is known to be excreted in both urine and feces. drugbank.com

Plasma exposure and clearance profiles in preclinical species

Pharmacodynamic markers and biomarkers in preclinical settings

Pharmacodynamic (PD) biomarkers are used to confirm that a drug is engaging its target and having the desired biological effect. nanets.netacs.org For this compound, these studies have focused on confirming its interaction with SSTR2 and measuring the downstream effects of payload delivery.

The mechanism of action for this compound begins with high-affinity, selective binding to the SSTR2 receptor. drugbank.comclinicaltrials.govmdpi.com This binding event is crucial as it triggers the rapid internalization of the receptor-drug complex into the tumor cell, a necessary step for the intracellular release of the DM1 payload. drugbank.comnih.govmdpi.comnih.gov

In vitro assays using CHO cells engineered to express human SSTR2 confirmed that PEN-221 stimulates receptor internalization as effectively as the natural ligand, somatostatin-28. drugbank.com This receptor-dependent internalization was also demonstrated in vivo in SCLC xenograft models. drugbank.comclinicaltrials.gov

| Compound | EC₅₀ (nmol/L) | Assay System | Source |

|---|---|---|---|

| This compound (PEN-221) | 0.51 | CHO-SSTR2 Cells | drugbank.com |

| Somatostatin-28 (Positive Control) | 1.08 | CHO-SSTR2 Cells | drugbank.com |

Following internalization and release, the DM1 payload engages its target, tubulin, leading to cell-cycle arrest and apoptosis. nih.govnanets.net The engagement of this downstream pathway has been confirmed in preclinical models by measuring relevant pharmacodynamic biomarkers. Studies in SCLC xenograft tumors showed that treatment with this compound led to significant increases in phosphohistone H3 (PHH3), a marker of mitotic arrest, and cleaved caspase-3, a key indicator of apoptosis. drugbank.comnih.govacs.org These findings provide clear evidence of target engagement and the intended biological effect in a tumor-specific and receptor-dependent manner. drugbank.comclinicaltrials.gov

Monitoring of intracellular payload release and accumulation in preclinical tumor models

The mechanism of this compound begins with the high-affinity binding of its peptide component to SSTR2 on the surface of tumor cells. aacrjournals.org This binding event triggers the rapid internalization of the entire conjugate into the cell. nih.govaacrjournals.org Preclinical studies have shown that once inside the SSTR2-expressing tumor cell, the linker connecting the peptide and the payload is cleaved. clinicaltrials.gov This cleavage occurs preferentially within the reducing environment of the tumor cell, releasing the active cytotoxic payload, DM1. clinicaltrials.gov

In vivo studies using SSTR2-positive xenograft models demonstrated rapid accumulation of PEN-221 in the tumors with concurrent quick clearance from the plasma. nih.govaacrjournals.org The accumulation of the DM1 payload within the tumor was found to be sustained, which is crucial for its therapeutic effect. aacrjournals.org This prolonged retention allows the payload to exert its cytotoxic activity over an extended period, affecting not only the cells that are actively dividing at the time of administration but also those that enter the cell cycle days later. aacrjournals.org

Evaluation of pathway modulation indicators (e.g., phosphohistone H3, cleaved caspase-3) in preclinical tissues

The intracellular release of the DM1 payload from this compound initiates a cascade of events that disrupt microtubule networks, leading to cell-cycle arrest and ultimately, apoptosis (programmed cell death). aacrjournals.orgclinicaltrials.gov The pharmacodynamic effects of this process have been observed in preclinical tumor tissues through the monitoring of specific biomarkers. aacrjournals.org

Two key indicators, phosphohistone H3 (pHH3) and cleaved caspase-3, have been used to confirm the mechanism of action. nih.govaacrjournals.org

Phosphohistone H3 (pHH3): This protein is a marker for cells in the G2-M phase of the cell cycle, indicating active mitosis. Studies in SSTR2-positive SCLC xenograft models showed that treatment with PEN-221 led to an increase in pHH3, signifying G2-M arrest. nih.govaacrjournals.org

Cleaved Caspase-3: This enzyme is a critical executioner of apoptosis. cellsignal.com Increased levels of cleaved caspase-3 are a hallmark of cells undergoing programmed cell death. cellsignal.comnih.gov Preclinical investigations revealed that PEN-221 treatment resulted in elevated levels of cleaved caspase-3 in tumor tissues, confirming the induction of apoptosis. nih.govaacrjournals.orgnanets.net

These durable pharmacodynamic changes provide strong evidence of the biological activity of this compound within the tumor. nih.govaacrjournals.org

Efficacy studies in relevant in vivo animal models

Establishment and characterization of SSTR2-positive xenograft models

To assess the antitumor efficacy of this compound in a living system, researchers have established and utilized xenograft models. aacrjournals.org These models are created by subcutaneously implanting human cancer cells that overexpress SSTR2 into immunocompromised mice. aacrjournals.orgnih.govnih.gov Cell lines derived from small cell lung cancer (SCLC), such as NCI-H69 and NCI-H524, and other neuroendocrine tumors are frequently used for this purpose due to their known high expression of SSTR2. aacrjournals.orgnih.gov The expression of SSTR2 in these xenograft models is a critical factor, as it is the target for the drug conjugate. aacrjournals.orgpatsnap.com

Evaluation of antitumor activity, including tumor growth inhibition and regression

In multiple SSTR2-positive human tumor xenograft models, this compound has demonstrated significant and potent antitumor activity. aacrjournals.orgclinicaltrials.gov Treatment resulted in substantial tumor growth inhibition and, in several instances, complete and sustained tumor regressions. aacrjournals.orgnanets.netresearchgate.net The efficacy of the treatment is dependent on the presence of the SSTR2 receptor. patsnap.com For example, in a xenograft model using Calu-6 cells, which have low SSTR2 expression, the antitumor activity of PEN-221 was dramatically lower compared to its effects in SSTR2-expressing models. aacrjournals.org

The table below summarizes the antitumor activity observed in a representative SSTR2-positive xenograft model.

| Xenograft Model | Treatment | Key Finding | Reference |

|---|---|---|---|

| SSTR2-positive SCLC | This compound (PEN-221) | Significant antitumor activity, including complete tumor regressions. | aacrjournals.org |

| SSTR2-expressing human tumor models | This compound (PEN-221) | Complete and sustained tumor regressions. | nanets.net |

Dose-response relationships and potential therapeutic window in preclinical animal models

Dose-response studies are fundamental in preclinical pharmacology to understand the relationship between the administered dose of a drug and its biological effect. catapult.org.ukmerckmanuals.com For this compound, these studies in animal models have been crucial for determining the doses that yield effective antitumor activity. patsnap.com Research has shown that significant antitumor effects, including complete regressions, were achieved with various dosing schedules, including repeat dosing at relatively low doses or with a single higher dose. patsnap.comclinicaltrials.gov

The effectiveness of this compound at doses below the maximum tolerated dose (MTD) in these preclinical models suggests the potential for a large therapeutic window in a clinical setting. nih.govpatsnap.com This indicates a favorable balance between the dose required for efficacy and the dose that might cause unacceptable toxicity, a critical consideration for any therapeutic agent. nih.gov

| Dose-Response Study Aspect | Observation in Preclinical Models | Implication | Reference |

|---|---|---|---|

| Effective Dosing | Antitumor activity, including regressions, observed with various dosing schedules. | Flexibility in potential clinical dosing regimens. | patsnap.com |

| Therapeutic Window | Efficacy achieved at doses below the maximum tolerated dose (MTD). | Suggests a potentially large therapeutic window. | nih.govpatsnap.com |

Investigation of Resistance Mechanisms and Combination Strategies in Preclinical Models

Identification of mechanisms of acquired resistance to Nendratareotide (B12420941) Uzatansine in preclinical cellular and animal models

Acquired resistance to nendratareotide uzatansine can theoretically emerge from alterations in any step of its mechanism of action, from target binding to payload-induced cytotoxicity. Preclinical models are essential for identifying and characterizing these molecular and cellular changes.

The efficacy of this compound is fundamentally dependent on the presence and function of SSTR2 on the tumor cell surface. Alterations in this target receptor represent a primary potential mechanism of resistance.

Downregulation of SSTR2 Expression : A reduction in the number of SSTR2 receptors on the cell surface can lead to decreased drug binding and internalization, thereby conferring resistance. While not yet specifically reported for this compound, downregulation of SSTR expression is a plausible mechanism of resistance to SSTR-targeted therapies. mdpi.com Tumor heterogeneity, where only a subset of cells expresses high levels of SSTR2, can also contribute to primary resistance and eventual tumor progression. mdpi.comsnmjournals.org Studies on other SSTR2-targeting agents have shown that receptor expression levels correlate with treatment response. nih.gov For instance, in neuroblastoma models, higher SSTR2 expression was associated with a more differentiated state and better response. nih.gov

Impaired Receptor Internalization : Even with adequate SSTR2 expression, defects in the endocytic machinery can prevent the internalization of the PDC, precluding the intracellular release of the DM1 payload. This compound's mechanism relies on the internalization of the SSTR2-PDC complex. adcreview.com Fluorescently labeled SSTR2 agonists have been shown to be rapidly internalized in preclinical models, whereas antagonists tend to remain on the cell surface. biorxiv.org Pharmacologic modulation of endocytosis has been explored to enhance the accumulation of SSTR2-targeting agents in tumors, suggesting that the endocytic process is a critical and potentially modifiable step. snmjournals.org

Defective Post-Receptor Signaling : While the primary action of this compound is payload delivery, the intrinsic signaling of SSTR2 can also influence cell fate. SSTR2 activation typically inhibits cell proliferation and promotes apoptosis. mdpi.com Resistance to somatostatin (B550006) analogues has been linked in some preclinical settings to alterations in post-receptor signaling pathways, even in the presence of high SSTR2 expression. aem-sbem.com Disruptions in G-protein coupling or downstream effectors could potentially contribute to a resistant phenotype by uncoupling receptor binding from its anti-proliferative effects. nih.gov

Table 1: Preclinical Findings on SSTR2-Mediated Resistance Mechanisms

| Resistance Mechanism | Preclinical Observation | Potential Impact on this compound | Reference |

|---|---|---|---|

| SSTR2 Downregulation | Heterogeneous or reduced SSTR2 expression is a proposed mechanism of resistance to SSTR-targeted therapies. | Reduced binding sites for the drug, leading to lower intracellular payload delivery. | mdpi.com |

| Impaired Internalization | Modulation of endocytic pathways affects the accumulation of SSTR2-targeting agents in tumor cells. Agonists are rapidly internalized. | Failure to internalize the PDC would prevent the linker from being cleaved and the payload from being released inside the cell. | snmjournals.orgbiorxiv.org |

| Altered Signaling | Resistance to somatostatin analogs observed in some models despite high SSTR2 expression, suggesting defects in post-receptor signaling pathways. | Loss of intrinsic anti-proliferative signals from SSTR2 activation, potentially allowing tumor cells to better tolerate the cytotoxic payload. | aem-sbem.com |

Once internalized, the linker must be cleaved to release the DM1 payload. Subsequently, the payload must remain within the cell to be effective. Resistance can develop through interference with either of these processes.

Inefficient Linker Cleavage : this compound utilizes a cleavable linker designed to release DM1 within the cell. adcreview.comclinicaltrials.gov The efficacy of such linkers often depends on the intracellular environment, such as the acidic pH of lysosomes or the presence of specific enzymes like cathepsins. mdpi.comfrontiersin.org Changes in lysosomal function or reduced expression of the necessary enzymes could lead to inefficient linker cleavage, trapping the payload in its inactive, conjugated state. mdpi.comnih.gov

Increased Payload Efflux : A well-established mechanism of drug resistance is the active transport of cytotoxic agents out of the cell by ATP-binding cassette (ABC) transporters. mdpi.com Overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2) is a major cause of multidrug resistance (MDR). mdpi.comnih.govnih.gov These transporters can recognize and expel a wide variety of substrates, including chemotherapy drugs. nih.govfrontiersin.org It is plausible that tumor cells could acquire resistance to this compound by upregulating ABC transporters that recognize and efflux the DM1 payload after its release, thereby reducing its intracellular concentration and cytotoxicity. nih.gov

Cancer cells can develop resistance by activating alternative survival pathways or by altering the direct target of the cytotoxic payload.

Activation of Bypass Signaling Pathways : Targeted therapies can be rendered ineffective if cancer cells activate parallel signaling pathways to maintain proliferation and survival. embopress.orgnih.govnih.gov For example, resistance to EGFR inhibitors has been shown to occur through the activation of MET or AXL receptor tyrosine kinases, which then sustain downstream signaling through pathways like PI3K/AKT or MAPK. amegroups.orgmdpi.commdpi.com In the context of this compound, even if SSTR2 signaling is inhibited and DM1 is delivered, the activation of a potent pro-survival bypass pathway could override the cytotoxic effect and promote resistance. embopress.org

Tubulin Mutations : The cytotoxic payload of this compound, DM1, is a maytansinoid that inhibits cell division by binding to tubulin and disrupting microtubule assembly. biospace.comresearchgate.net A potential mechanism of resistance is the acquisition of mutations in the genes encoding tubulin subunits (e.g., TUBB). Such mutations could alter the drug-binding site on the tubulin protein, reducing the affinity of DM1 and rendering it less effective at disrupting microtubule dynamics. This mechanism has been observed for other microtubule-targeting agents.

The tumor microenvironment (TME) is a complex ecosystem of non-cancerous cells and extracellular components that can significantly influence therapeutic response. nih.govnih.gov

Stromal Cell Interactions : Cancer-associated fibroblasts (CAFs) and other stromal cells within the TME can secrete growth factors, such as hepatocyte growth factor (HGF), which can activate bypass signaling pathways (e.g., MET) in tumor cells and confer resistance to targeted therapies. weizmann.ac.il

Immune Cell-Mediated Resistance : The TME is often infiltrated by various immune cells. frontiersin.org Some of these, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), can promote tumor growth and resistance. nih.govmdpi.com For instance, TAMs can contribute to an immunosuppressive environment and secrete factors that enhance cancer cell survival and proliferation, potentially counteracting the effects of this compound. mdpi.com

Extracellular Matrix and Hypoxia : The dense extracellular matrix can act as a physical barrier, limiting drug penetration into the tumor. nih.gov Furthermore, hypoxic regions within the tumor can induce cellular changes that promote a more aggressive and treatment-resistant phenotype. mdpi.com

Table 2: Summary of Payload- and Microenvironment-Related Resistance Mechanisms

| Category | Specific Mechanism | Description | Reference |

|---|---|---|---|

| Payload/Linker | Inefficient Linker Cleavage | Changes in the intracellular environment (e.g., lysosomal dysfunction) prevent the release of the active DM1 payload from the peptide conjugate. | mdpi.comnih.gov |

| Payload Efflux | Upregulation of ABC transporters (e.g., P-gp/ABCB1) pumps the released DM1 payload out of the cancer cell, reducing intracellular concentration. | mdpi.comnih.govnih.gov | |

| Bypass/Target Alteration | Bypass Signaling | Activation of alternative pro-survival pathways (e.g., PI3K/AKT, MAPK) renders cells independent of the targeted SSTR2 pathway. | embopress.orgamegroups.org |

| Tubulin Mutations | Mutations in tubulin protein prevent the binding of the DM1 payload, abrogating its microtubule-disrupting activity. | N/A | |

| Tumor Microenvironment | Stromal and Immune Cells | Secretion of growth factors by stromal cells or creation of an immunosuppressive, pro-survival niche by immune cells counteracts drug efficacy. | nih.govweizmann.ac.il |

Emergence of bypass signaling pathways or tubulin mutations

Strategies to overcome this compound resistance in preclinical models

Understanding the mechanisms of resistance is the first step toward developing rational strategies to overcome or prevent it. Preclinical research is actively exploring novel approaches to enhance and prolong the efficacy of PDCs like this compound.

One of the most direct approaches to combat resistance is to re-engineer the drug itself. The modular nature of PDCs allows for the modification of each component—the peptide, the linker, and the payload—to address specific resistance mechanisms. researchgate.net

Modifying the Peptide Ligand : To counteract resistance due to low SSTR2 expression, derivatives with higher binding affinity could be developed. This would allow for effective targeting even when receptor density is reduced.

Optimizing the Linker : If resistance arises from inefficient cleavage, next-generation derivatives could employ different linker technologies. This might include linkers that are sensitive to a wider range of lysosomal proteases or linkers that respond to other unique features of the tumor microenvironment. mdpi.comnih.govresearchgate.net The goal is to ensure stable drug conjugation in circulation and efficient payload release inside the target cell. frontiersin.org

Altering the Cytotoxic Payload : To overcome resistance mediated by ABC transporter efflux, a key strategy is to use payloads that are poor substrates for these pumps. nih.gov Designing derivatives with novel cytotoxic agents could circumvent efflux-based resistance. Another approach is to use payloads with different mechanisms of action, which would be effective against tumors that have developed resistance through tubulin mutations.

Developing Combination PDCs : A more advanced concept is the development of PDCs that carry two different payloads with complementary mechanisms of action. This could potentially overcome resistance by targeting multiple cellular pathways simultaneously and reducing the likelihood of cells escaping through a single resistance mechanism.

Preclinical studies focusing on these rational design principles are essential for creating next-generation PDCs that can effectively treat tumors that have acquired resistance to initial therapies. nih.govnih.gov

Identification and preclinical validation of sensitizing agents or molecular targets

Research into sensitizing agents for SSTR2-targeted therapies has pointed toward the mTOR (mechanistic target of rapamycin) signaling pathway as a critical molecular target. Tumors that express SSTR2, such as neuroendocrine tumors and meningiomas, frequently exhibit an activated mTOR pathway. aacr.org This co-activation provides a strong basis for investigating mTOR inhibitors as agents that could sensitize tumor cells to the effects of this compound.

Preclinical studies involving other somatostatin analogues have demonstrated the potential of this approach. For instance, the combination of the mTOR inhibitor everolimus (B549166) with the somatostatin analogue octreotide (B344500) has shown additive antitumor effects in primary cell cultures derived from meningioma tissues. aacr.org The rationale is that while the somatostatin analogue binds to SSTR2, the mTOR inhibitor blocks a key downstream signaling pathway involved in cell proliferation and survival. aacr.orgacrobiosystems.com In vitro studies have further established that everolimus can have synergistic effects when combined with other targeted inhibitors, supporting its role as a sensitizing agent in relevant cancer models. medsinfo.com.au While direct preclinical validation using this compound is not extensively published, the evidence from related compounds strongly suggests that targeting the mTOR pathway is a promising strategy to enhance its efficacy.

Preclinical evaluation of this compound in combination therapies

The preclinical evaluation of this compound in combination therapies is guided by the principle of targeting complementary and non-overlapping cancer pathways to achieve synergistic or additive effects, ultimately overcoming potential resistance and improving therapeutic outcomes.

The selection of combination partners for this compound is based on targeting key biological pathways that are known to be active in neuroendocrine tumors. The primary rationales revolve around combining SSTR2-targeted therapy with agents that inhibit critical signaling pathways or with other SSTR2-directed treatments like Peptide Receptor Radionuclide Therapy (PRRT).

mTOR Inhibitors (e.g., Everolimus): The mTOR pathway is a central regulator of cell growth, proliferation, and survival. In many neuroendocrine tumors, this pathway is upregulated. nih.gov Preclinical studies have shown that combining an mTOR inhibitor with a somatostatin analogue can lead to enhanced antitumor effects. nih.gov The complementary mechanism involves the somatostatin analogue targeting the tumor via the SSTR2 receptor while the mTOR inhibitor blocks a crucial intracellular growth pathway, creating a multi-pronged attack. aacr.org

Anti-Angiogenic Agents: These drugs inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis. Preclinical models have shown that combining anti-angiogenic agents with antibody-drug conjugates (ADCs) can result in complete responses, partly by improving the penetration of the ADC into the tumor. biochempeg.com Given the mechanistic similarities between ADCs and PDCs like this compound, this represents a logical combination strategy to explore.

Table 1: Rationale for Combination Partners with SSTR2-Targeting Agents

| Combination Partner | Mechanism of Action | Rationale for Combination | Supporting Evidence |

| Everolimus | Inhibits the mTOR signaling pathway, which controls cell growth and proliferation. | Targets a key downstream survival pathway often activated in SSTR2-expressing tumors. | Preclinical studies show enhanced anti-tumor effect when combined with somatostatin analogues. aacr.orgnih.gov |

| Lutetium-177 Dotatate | Delivers radionuclide to SSTR2-expressing cells, inducing DNA damage via beta radiation. | Provides a dual cytotoxic mechanism (chemotherapy payload and radiation) to the same target cells. | Combination PRRT strategies are being investigated to improve outcomes in NETs. mdpi.comthno.org |

| Anti-Angiogenic Agents | Inhibit the formation of new blood vessels required for tumor growth. | May enhance the delivery and penetration of the peptide-drug conjugate into the tumor mass. | Preclinical models of ADCs combined with anti-angiogenics show synergistic efficacy. biochempeg.com |

Preclinical studies are essential for determining whether a combination therapy produces a greater effect than the sum of its individual components (synergy) or an effect equal to the sum (additivity).

While specific data on this compound combinations are limited, results from analogous therapies provide a strong preclinical basis for their potential.

In Vitro Studies: In primary cell cultures of aggressive meningiomas, the combination of everolimus and octreotide demonstrated an additive antitumor effect. aacr.org Other in vitro studies have shown that combinations of potent agents that induce cellular processes can sometimes result in diminished, rather than synergistic, effects, highlighting the importance of empirical testing for each specific combination. nih.gov The evaluation of this compound with partners like mTOR inhibitors in SSTR2-expressing cell lines would be a critical step to quantify synergy, for instance, by using cell viability assays and calculating a combination index (CI), where a CI less than 1 indicates synergy. nih.gov

In Vivo Studies: Preclinical animal models provide insight into the real-world efficacy of combination therapies. In a study using AR42J tumor-bearing mice (a pancreatic cancer model), the combination of [177Lu]Lu-DOTATATE with the mTOR inhibitor everolimus was shown to be an effective treatment. mdpi.com Furthermore, in preclinical ovarian cancer models, the combination of an antibody-drug conjugate with the anti-angiogenic agent bevacizumab led to complete tumor responses, demonstrating powerful synergy in vivo. biochempeg.com These studies underscore the promise of combining targeted therapies. The success of these related combinations in animal models provides a compelling argument for evaluating this compound with similar agents in xenograft or patient-derived xenograft (PDX) models of neuroendocrine tumors. frontiersin.orgnih.gov

Table 2: Preclinical Assessment of Related Combination Therapies

| Combination | Model System | Observed Effect | Reference |

| Everolimus + Octreotide | In vitro (primary meningioma cell cultures) | Additive antitumor effect | aacr.org |

| [177Lu]Lu-DOTATATE + Everolimus | In vivo (AR42J tumor-bearing mice) | Effective tumor response | mdpi.com |

| Anetumab ravtansine (ADC) + Bevacizumab | In vivo (ovarian cancer models) | Complete response efficacy (synergy) | biochempeg.com |

Advanced Analytical and Methodological Approaches for Nendratareotide Uzatansine Research

Advanced spectroscopic techniques (e.g., high-resolution NMR, circular dichroism) for structural characterization and conformational analysis

Advanced spectroscopic techniques are indispensable for the detailed structural and conformational analysis of Nendratareotide (B12420941) uzatansine. High-resolution Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, in particular, provide critical insights into the three-dimensional structure and folding of this peptide-drug conjugate.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the atomic-level structural elucidation of peptides and their conjugates. cnr.it Techniques such as 1H, 13C, and 15N NMR, along with two-dimensional methods like COSY, HSQC, and HMBC, are employed to determine the primary sequence and the three-dimensional structure of the peptide component. researchgate.net For peptide-drug conjugates like Nendratareotide uzatansine, NMR helps in confirming the successful conjugation of the drug (uzatansine) to the peptide (nendratareotide) and in identifying the specific site of attachment. Furthermore, NMR can reveal the conformation of the peptide backbone and the orientation of amino acid side chains, which is crucial for its interaction with the target SSTR2 receptor. cnr.itmdpi.com Conformational studies of somatostatin (B550006) analogues often utilize NMR to ensure that the peptide adopts the bioactive conformation necessary for receptor binding. unifi.it

Circular Dichroism (CD) Spectroscopy is a powerful technique for examining the secondary structure of peptides and proteins in solution. nih.gov The far-UV CD spectrum (typically 190-250 nm) provides information on the proportions of α-helix, β-sheet, and random coil structures within the peptide. nih.gov For somatostatin analogues, which often contain β-turns, CD spectroscopy is vital for confirming the presence of these critical structural motifs. researchgate.net For instance, a study on a novel ultra-short somatostatin analogue revealed a negative peak at 225 nm in its CD spectrum, which was indicative of a β-sheet conformation required for receptor binding. researchgate.net Changes in the CD spectrum upon conjugation of the drug molecule can indicate whether the conjugation process has altered the peptide's secondary structure.

Table 1: Representative Spectroscopic Data for Somatostatin Analogue Characterization

| Analytical Technique | Parameter Measured | Typical Findings for Somatostatin Analogues | Reference |

|---|---|---|---|

| High-Resolution NMR | Chemical Shifts (δ) | Provides assignment of protons and carbons in the peptide backbone and side chains. | researchgate.net |

| Coupling Constants (J) | Helps determine dihedral angles and thus the conformation of the peptide. | researchgate.net | |

| NOE Contacts | Reveals through-space proximity of protons, defining the 3D structure. | researchgate.net | |

| Circular Dichroism | Molar Ellipticity [θ] | Far-UV spectrum indicates secondary structure content (e.g., β-sheets, random coils). | researchgate.netresearchgate.net |

| Wavelength of Maxima/Minima | Specific peaks (e.g., negative peak around 225 nm) can be characteristic of β-sheet structures. | researchgate.net |

High-performance chromatographic methods (e.g., UHPLC, SEC-HPLC) for purity assessment, separation, and quantitative analysis of this compound and its metabolites in research samples

High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are fundamental for the analysis of this compound. These techniques are essential for assessing the purity of the conjugate, separating it from precursors and degradation products, and for its quantification.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. Reversed-phase UHPLC (RP-UHPLC) is commonly used to assess the purity of the final peptide-drug conjugate. The method separates compounds based on their hydrophobicity, allowing for the detection of closely related impurities.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) separates molecules based on their size. This technique is particularly useful for detecting and quantifying aggregates of this compound, which can form during manufacturing or storage and may impact the product's efficacy and safety.

In research settings, these chromatographic methods are also applied to separate and quantify this compound and its potential metabolites from complex biological matrices, such as cell culture media or tissue homogenates, providing insights into its stability and metabolic pathways.

Table 2: Chromatographic Methods for this compound Analysis

| Chromatographic Method | Principle of Separation | Application in this compound Research |

|---|---|---|

| RP-UHPLC | Polarity/Hydrophobicity | Purity assessment, separation of impurities and degradation products, quantification. |

| SEC-HPLC | Molecular Size | Detection and quantification of aggregates and fragments. |

Mass spectrometry-based techniques (e.g., MALDI-TOF, ESI-MS/MS) for precise structural elucidation, identification of degradation products, and quantification in complex biological matrices (preclinical)

Mass spectrometry (MS) is a powerful analytical tool that provides precise mass information, which is critical for the characterization of this compound.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is often used for the rapid determination of the molecular weight of the intact peptide-drug conjugate. This technique confirms the successful conjugation of the drug and linker to the peptide by measuring the mass of the entire complex.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) provides more detailed structural information. By fragmenting the molecule and analyzing the resulting ions, ESI-MS/MS can be used to:

Confirm the amino acid sequence of the peptide.

Identify the exact site of drug conjugation.

Characterize the structure of the linker.

Identify and structurally elucidate degradation products and metabolites in preclinical studies.

The high sensitivity and specificity of MS-based techniques make them invaluable for understanding the structural integrity and metabolic fate of this compound.

Bioanalytical methods for this compound quantification in preclinical plasma and tissue samples (e.g., LC-MS/MS, immunoassays)

Accurate quantification of this compound in biological samples is essential for preclinical pharmacokinetic and pharmacodynamic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules and peptides in complex biological matrices like plasma and tissue homogenates. This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. By selecting specific precursor and product ions for this compound, the method can accurately measure its concentration even in the presence of interfering substances.

Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA), can also be developed for the quantification of this compound. These assays rely on the specific binding of antibodies to the peptide or the drug conjugate. While they can be very sensitive, their development requires the generation of specific antibodies and they may be subject to cross-reactivity with metabolites.

Table 3: Bioanalytical Methods for Preclinical Quantification

| Method | Principle | Advantages |

|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | High specificity, high sensitivity, wide dynamic range, can quantify metabolites. |

| Immunoassays (ELISA) | Antigen-antibody binding with enzymatic signal amplification. | High sensitivity, high throughput. |

Imaging techniques for in vivo distribution and target engagement studies in preclinical models (e.g., radiolabeled SSTR2 peptide imaging)

To investigate the in vivo behavior of this compound, imaging techniques are employed in preclinical animal models. These studies are crucial for confirming that the peptide-drug conjugate targets SSTR2-expressing tumors.

Radiolabeled SSTR2 Peptide Imaging involves attaching a radionuclide to the peptide portion of the conjugate. The distribution of the radiolabeled conjugate can then be visualized non-invasively using techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). This allows researchers to:

Assess the tumor-targeting ability of the peptide.

Determine the biodistribution and accumulation of the conjugate in various organs and tissues.

Confirm engagement with the SSTR2 target in vivo.

These imaging studies provide critical information for optimizing the design of the peptide-drug conjugate and for predicting its efficacy in a clinical setting.

Computational modeling and cheminformatics approaches for this compound research

Computational methods play an increasingly important role in the research and development of peptide-drug conjugates.

Molecular docking is a computational technique used to predict the binding mode of a ligand (in this case, the nendratareotide peptide component) to its receptor (SSTR2). These simulations provide insights into:

The key amino acid residues in the SSTR2 binding pocket that interact with the peptide.

The binding affinity of the peptide for the receptor.

How the conformation of the peptide influences its binding.

By understanding these interactions at a molecular level, researchers can rationally design more potent and selective SSTR2-targeting peptides. Molecular docking can also be used to assess whether the attachment of the drug-linker moiety is likely to interfere with the peptide's ability to bind to its target receptor.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Uztansine |

In silico prediction of ADME properties and metabolic pathways

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to avoid costly late-stage failures. audreyli.com Computational models provide a rapid and cost-effective means to estimate these properties from a compound's chemical structure. nih.gov For this compound, various in silico tools can be employed to predict its pharmacokinetic profile. These models utilize large datasets of known compounds to establish relationships between molecular structures and their ADME characteristics. audreyli.com

Predicted ADME Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Method | Significance |

| Aqueous Solubility (logS) | -4.5 | Graph-based signatures uq.edu.au | Indicates moderate solubility, which can influence absorption. |

| Intestinal Absorption (%) | 85 | Rule-based models | High predicted absorption suggests good oral bioavailability potential. |

| Plasma Protein Binding (%) | 92 | Machine learning algorithms mdpi.com | High binding can affect the free drug concentration and its distribution. |

| Blood-Brain Barrier Permeability (logBB) | -1.2 | Physicochemical property-based models | Low predicted permeability suggests limited central nervous system penetration. |

| CYP450 2D6 Inhibition | Low Probability | Substructure pattern matching | Low potential for drug-drug interactions mediated by this key metabolic enzyme. |

This table presents hypothetical data for illustrative purposes, as specific experimental or in silico data for this compound was not publicly available in the search results.

The prediction of metabolic pathways is another vital area of in silico analysis. frontiersin.org By understanding how this compound might be metabolized, researchers can anticipate potential drug-drug interactions and identify active or toxic metabolites. Computational pathway prediction tools leverage genomic and proteomic data to reconstruct metabolic networks and predict the fate of a compound within an organism. nih.govnih.gov For this compound, these methods could identify the primary enzymes responsible for its biotransformation and the resulting metabolic products. Machine learning approaches, in particular, have shown promise in predicting the metabolic pathways a compound is likely to be involved in based on its chemical structure. frontiersin.orgnih.gov

Quantitative structure-activity relationship (QSAR) modeling for this compound derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach is invaluable for optimizing lead compounds by predicting the activity of novel derivatives, thereby guiding synthetic efforts toward more potent and selective molecules.

In the context of this compound, QSAR models can be developed to explore the impact of structural modifications on its therapeutic activity. This involves calculating a set of molecular descriptors for each derivative, which quantify various aspects of its physicochemical properties, and then using statistical methods to correlate these descriptors with biological activity. wikipedia.orgnih.gov

Hypothetical QSAR Model for this compound Derivatives

The following table illustrates a hypothetical QSAR model for a series of this compound derivatives, where modifications are made to a specific region of the molecule.

| Derivative | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | Predicted IC₅₀ (nM) |

| This compound | 1500.7 | 2.1 | 450.3 | 15 |

| Derivative A (Methyl addition) | 1514.7 | 2.5 | 450.3 | 12 |

| Derivative B (Hydroxyl addition) | 1516.7 | 1.9 | 470.6 | 25 |

| Derivative C (Amide substitution) | 1529.8 | 2.0 | 475.1 | 18 |

This table presents hypothetical data for illustrative purposes.

A QSAR equation derived from such data might take the form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(Polar Surface Area) + ...

The statistical quality of the QSAR model is assessed using parameters like the coefficient of determination (R²) and the cross-validated R² (Q²), which indicate the model's predictive power. nih.gov A robust QSAR model can then be used to screen virtual libraries of this compound derivatives to prioritize the synthesis of compounds with the highest predicted activity. neovarsity.org

Future Research Directions and Conceptual Therapeutic Implications

Nendratareotide (B12420941) uzatansine, a peptide-drug conjugate (PDC) that targets the somatostatin (B550006) receptor 2 (SSTR2), represents a significant advancement in precision oncology. The future development of this and similar agents is poised to build upon our growing understanding of SSTR2 biology and leverage innovations in drug-conjugate technology. The following sections explore the prospective research avenues and conceptual therapeutic applications for this class of compounds.

Q & A

Q. How can researchers structure a literature review to identify gaps in this compound’s therapeutic applications?

- Methodological Answer : Use SciFinder or PubMed with Boolean operators (e.g., "this compound" AND ("resistance" OR "biomarker")) to filter preclinical/clinical studies. Categorize findings by disease type, mechanism, and study limitations. Highlight understudied areas (e.g., pediatric cancers) in a SWOT analysis table .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products